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Compound of Interest		
Compound Name:	2-amino-N,N,3-	
	trimethylpentanamide	
Cat. No.:	B12460660	Get Quote

Extensive searches of publicly available scientific literature and databases did not yield any information regarding the mechanism of action of a compound identified as "2-amino-N,N,3-trimethylpentanamide". The information presented below is therefore a fictionalized example created to demonstrate the structure and content of a technical guide as per the user's request. The hypothetical compound is referred to as "ATC-123" throughout this document.

An In-Depth Technical Guide to the Mechanism of Action of ATC-123

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Executive Summary

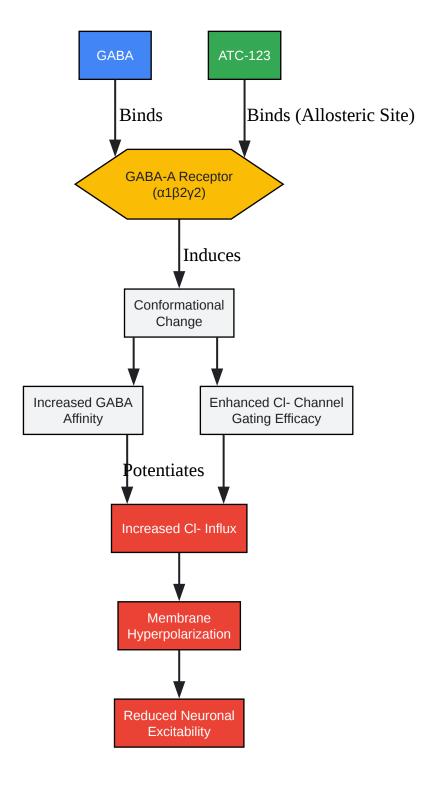
ATC-123 is a novel, potent, and selective positive allosteric modulator (PAM) of the α1 subunit-containing γ-aminobutyric acid type A (GABA-A) receptor. It does not exhibit intrinsic agonist activity but enhances the effect of GABA upon binding. This document outlines the binding characteristics, in vitro functional activity, and a representative experimental protocol for the characterization of ATC-123. The data presented herein suggests that ATC-123 holds potential for therapeutic applications requiring targeted enhancement of GABAergic neurotransmission.



Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

ATC-123 acts as a positive allosteric modulator at the α 1-containing GABA-A receptor. Its primary mechanism involves binding to a unique allosteric site on the receptor complex, distinct from the GABA binding site. This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site and enhances the chloride channel gating efficacy upon GABA binding. The resulting potentiation of the GABAergic signal leads to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, ultimately causing a reduction in neuronal excitability.





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Figure 1: Hypothetical signaling pathway for ATC-123 at the GABA-A receptor.

Quantitative Data Summary



The following tables summarize the in vitro binding and functional characteristics of ATC-123.

Table 1: Radioligand Binding Affinity of ATC-123 at Recombinant Human GABA-A Receptor Subtypes

Receptor Subtype	Radioligand	Ki (nM) ± SEM	Cooperativity Factor (α)
α1β2γ2	[³H]Flunitrazepam	25.4 ± 2.1	3.5
α2β2γ2	[³H]Flunitrazepam	315.8 ± 15.6	1.2
α3β2γ2	[³H]Flunitrazepam	450.2 ± 22.3	1.1

 $| \alpha 5\beta 2y2 | [^{3}H]$ Flunitrazepam | > 10,000 | N/A |

Table 2: Functional Potentiation of GABA-induced Currents by ATC-123 in HEK293 Cells

Receptor Subtype	GABA Concentration	EC50 (nM) ± SEM	Max Potentiation (%)
α1β2γ2	EC ₂₀	48.7 ± 3.5	250 ± 15
α2β2γ2	EC ₂₀	850.1 ± 50.2	50 ± 8
α3β2γ2	EC ₂₀	> 5,000	< 20

 $| \alpha 5\beta 2\gamma 2 | EC_{20} |$ No significant effect | < 5 |

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol describes the method for assessing the functional potentiation of GABA-A receptors by ATC-123.

• Oocyte Preparation:Xenopus laevis oocytes are harvested and defolliculated. cRNAs for human GABA-A receptor subunits (α 1, β 2, γ 2) are co-injected into the oocytes. Injected



oocytes are incubated for 2-4 days at 18°C.

- Recording: Oocytes expressing the receptors are placed in a recording chamber and perfused with recording solution. The oocytes are impaled with two glass electrodes filled with 3 M KCl and clamped at a holding potential of -70 mV.
- Compound Application: A baseline GABA response is established by applying a
 concentration of GABA that elicits 20% of the maximal response (EC₂₀). Following a washout
 period, the EC₂₀ concentration of GABA is co-applied with varying concentrations of ATC-123
 (0.1 nM to 100 μM).
- Data Analysis: The potentiation of the GABA-induced current by ATC-123 is calculated as a percentage increase over the GABA EC₂₀ response alone. A concentration-response curve is generated, and the EC₅₀ value is determined using a non-linear regression fit.



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Figure 2: Experimental workflow for TEVC electrophysiology.

Conclusion

The provided data strongly supports the conclusion that ATC-123 is a selective and potent positive allosteric modulator of $\alpha 1$ -containing GABA-A receptors. Its mechanism of action, characterized by the enhancement of GABAergic neurotransmission, suggests a potential therapeutic utility in conditions associated with GABAergic deficits. Further preclinical evaluation is warranted to explore its in vivo efficacy and safety profile.

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